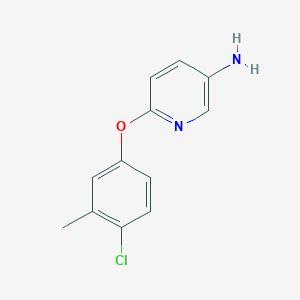
6-(4-Chloro-3-methylphenoxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chloro-3-methylphenoxy)pyridin-3-amine is a chemical compound . It is a derivative of pyridin-3-amine .
Molecular Structure Analysis
The molecular formula of 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine is C12H11ClN2O . The structure includes a pyridine ring attached to a phenyl ring via an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine include its molecular weight, which is 234.68 . More detailed properties such as melting point, boiling point, and density are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Catalysis in Polymer Synthesis : A study by Devaine-Pressing, Dawe, & Kozak (2015) demonstrated the use of amine-bis(phenolate) chromium(III) complexes in catalyzing the copolymerization of cyclohexene oxide and carbon dioxide. These catalysts include tetradentate amine-bis(phenolate) ligands, one of which incorporates a pyridine derivative similar to 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine, making it relevant for low molecular weight polycarbonate synthesis with narrow dispersities (Devaine-Pressing, Dawe, & Kozak, 2015).
Synthesis of Novel Compounds : Kumar & Mashelker (2006) explored the synthesis of novel Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, starting from compounds including pyridine derivatives. The synthesis process involved the reaction with N,N-dimethylaminoethylenemalonate, potentially indicating the utility of pyridine derivatives in synthesizing compounds with antihypertensive activity (Kumar & Mashelker, 2006).
Investigation of Tautomerism and Hydrogen Bonding : The study of tautomerism and hydrogen bonding in Schiff bases by Nazır et al. (2000), where N-(2-pyridil) compounds were examined, is relevant for understanding the behavior of similar pyridine derivatives. This research provides insights into the tautomeric equilibrium in various solvents and the coexistence of tautomers in solid state, highlighting the intricate chemical properties of pyridine-based compounds (Nazır et al., 2000).
Complex Synthesis for Catalysis : The synthesis of iron(III) complexes with pyridylbis(aminophenol) ligands, as investigated by Velusamy, Mayilmurugan, & Palaniandavar (2004), suggests the potential of pyridine derivatives in creating complexes that serve as models for intradiol-cleaving catechol dioxygenase enzymes. These complexes have been characterized for their spectral and electrochemical properties, emphasizing the role of pyridine derivatives in catalytic processes (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
Synthesis of Pyridinone Derivatives : The synthesis of annulated pyridine derivatives via silver nitrate induced cyclization of N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines, as explored by Ghavtadze, Fröhlich, & Würthwein (2010), is another example of the versatility of pyridine derivatives. This study presents a methodology for the synthesis of these derivatives, highlighting the importance of pyridine structures in the creation of complex organic compounds (Ghavtadze, Fröhlich, & Würthwein, 2010).
Metal Complexes for Dioxygenase Mimicry : Research by Reddig, Pursche, & Rompel (2004) on mononuclear manganese complexes with pyridylbis(aminophenol) ligands demonstrates the potential of pyridine derivatives in creating complexes that mimic the function of dioxygenase enzymes. These complexes were synthesized and characterized, providing insights into the coordination and redox properties, relevant for understanding the catalytic capabilities of pyridine derivatives (Reddig, Pursche, & Rompel, 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-chloro-3-methylphenoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-6-10(3-4-11(8)13)16-12-5-2-9(14)7-15-12/h2-7H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGFEUQNIQLGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730115 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)
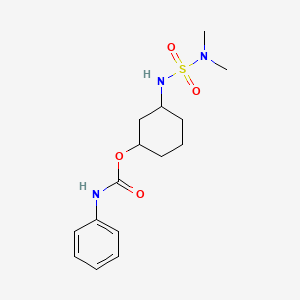
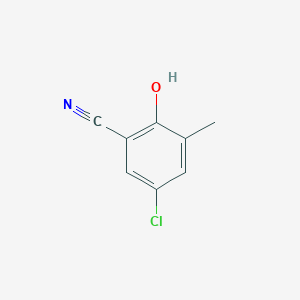
![6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2849003.png)
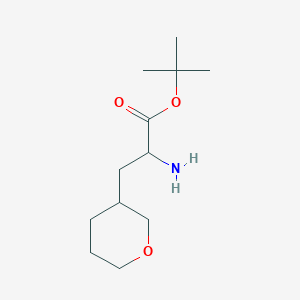
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2849007.png)

![1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2849009.png)
![7-chloro-N-(3,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849012.png)

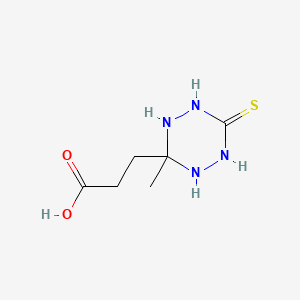
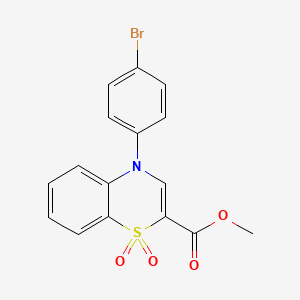
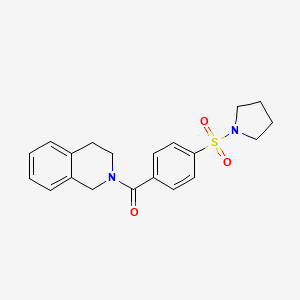
![N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2849019.png)